molecular formula C14H26O2 B14635325 2,2,9,9-Tetramethyldecanedial CAS No. 52387-46-9

2,2,9,9-Tetramethyldecanedial

Cat. No.: B14635325
CAS No.: 52387-46-9
M. Wt: 226.35 g/mol
InChI Key: AGEQUUYDNWNIAZ-UHFFFAOYSA-N
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Description

2,2,9,9-Tetramethyldecanedial is an organic compound with the molecular formula C14H26O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is notable for its unique structure, which includes two methyl groups attached to the second and ninth carbon atoms of a decane chain. This structural arrangement imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9,9-Tetramethyldecanedial typically involves the oxidation of 2,2,9,9-Tetramethyldecane-1,10-diol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,2,9,9-Tetramethyldecane using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 2,2,9,9-Tetramethyldecanedioic acid.

    Reduction: The compound can be reduced to 2,2,9,9-Tetramethyldecane-1,10-diol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: 2,2,9,9-Tetramethyldecanedioic acid.

    Reduction: 2,2,9,9-Tetramethyldecane-1,10-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,9,9-Tetramethyldecanedial has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,9,9-Tetramethyldecanedial involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can undergo redox reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

    2,2,9,9-Tetramethyldecanedioic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

    2,2,9,9-Tetramethyldecane-1,10-diol: The reduced form of 2,2,9,9-Tetramethyldecanedial.

    Decanedial: A simpler dialdehyde with a straight decane chain without methyl substitutions.

Uniqueness: this compound is unique due to the presence of methyl groups at the second and ninth positions, which significantly influence its chemical reactivity and physical properties compared to other dialdehydes.

Properties

CAS No.

52387-46-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2,2,9,9-tetramethyldecanedial

InChI

InChI=1S/C14H26O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h11-12H,5-10H2,1-4H3

InChI Key

AGEQUUYDNWNIAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCC(C)(C)C=O)C=O

Origin of Product

United States

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